(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 110167-66-3
VCID: VC20835573
InChI: InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
SMILES: C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Molecular Formula: C8H7N3O3S
Molecular Weight: 225.23 g/mol

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

CAS No.: 110167-66-3

Cat. No.: VC20835573

Molecular Formula: C8H7N3O3S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid - 110167-66-3

Specification

CAS No. 110167-66-3
Molecular Formula C8H7N3O3S
Molecular Weight 225.23 g/mol
IUPAC Name 2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Standard InChI InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
Standard InChI Key CCEBIFFCYWPJFW-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Canonical SMILES C1=COC(=C1)C2=NNC(=S)N2CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

(3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid is a heterocyclic organic compound with a complex structure. It contains a furan ring linked to a 1,2,4-triazole core that has been modified with a thioxo group and an acetic acid substituent. The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.

Basic Identification Parameters

The following table presents the standard identification parameters for (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid:

ParameterValue
CAS Number110167-66-3
Molecular FormulaC8H7N3O3S
Molecular Weight225.22 g/mol
IUPAC Name2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Standard InChIKeyCCEBIFFCYWPJFW-UHFFFAOYSA-N
Canonical SMILESC1=COC(=C1)C2=NNC(=S)N2CC(=O)O

The compound is also known by several synonyms:

  • 4H-1,2,4-Triazole-4-acetic acid, 3-(2-furanyl)-1,5-dihydro-5-thioxo-

  • 2-(3-(Furan-2-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid

Structural Features

This compound features several important structural elements:

  • A furan ring (5-membered aromatic heterocycle containing an oxygen atom)

  • A 1,2,4-triazole core (5-membered ring with three nitrogen atoms)

  • A thioxo group (C=S) at position 5 of the triazole ring

  • An acetic acid moiety (CH2COOH) attached to the N-4 position of the triazole

The 1,2,4-triazole ring in this compound exists in the 5-thioxo tautomeric form, similar to related compounds such as 2-(3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid. X-ray analysis of similar compounds has confirmed that this class of molecules typically exists in the thioxo tautomeric form in the crystalline state rather than the thiol form .

Physical and Chemical Properties

The physical and chemical properties of (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid are important determinants of its behavior in different environments and its potential applications.

Physical Properties

PropertyValueMethod
Physical StateSolid-
Melting Point229-231 °CIn ethanol/water solvent
Boiling Point382.2 ± 48.0 °CPredicted
Density1.67 ± 0.1 g/cm³Predicted
SolubilitySoluble in DMF, partially soluble in ethanol-

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups:

  • The acetic acid group contributes to its acidic properties with a predicted pKa of 3.17 ± 0.10 . This relatively low pKa indicates that the compound readily donates a proton in solution.

  • The thioxo group (C=S) can participate in various chemical reactions and can act as a nucleophilic center in certain conditions.

  • The furan ring provides aromatic character and potential sites for electrophilic substitution reactions.

  • The 1,2,4-triazole ring contributes to the compound's stability and provides nitrogen atoms that can participate in hydrogen bonding, which may be relevant for biological activities.

Similar to related structures, the 1,2,4-triazoline ring in this compound is typically planar with minimal deviation, as observed in the crystal structures of similar compounds .

Biological Activities and Research Findings

The biological activities of (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid can be inferred from studies on structurally similar compounds belonging to the 1,2,4-triazoline-thione family.

Antimicrobial Properties

Compounds belonging to the 1,2,4-triazoline-thione class have demonstrated significant antimicrobial action against various pathogens. Related compounds have shown activity against:

  • Staphylococcus aureus

  • Mycobacterium luteum

  • Potentially other bacterial strains

The antimicrobial mechanism is believed to involve interaction with cellular components through the reactive functional groups present in the molecule, particularly the thioxo group and the nitrogen atoms in the triazole ring.

Antituberculosis Activity

Similar 1,2,4-triazoline-thione derivatives have shown potential antituberculosis activity against:

  • Mycobacterium smegmatis

  • Mycobacterium phlei

  • Mycobacterium H37Ra

This suggests that (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid may potentially exhibit similar activity, although specific studies on this exact compound would be needed to confirm this property.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid and its biological activities provides insights into potential modifications that could enhance its therapeutic properties.

Key Structural Features Influencing Activity

Based on related compounds in the literature, several structural features may contribute to the biological activity:

Comparative Analysis with Similar Compounds

Comparison with related compounds such as 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazol-4-yl]acetic acid and 2-(3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid provides insights into how variations in substitution patterns affect biological activity. Key differences include:

  • The position of attachment to the furan ring (2-position vs. 3-position)

  • The presence or absence of methyl substitution on the furan ring

  • Variations in the substituents on the triazole ring

These structural variations may lead to differences in:

Applications and Future Research Directions

Based on its chemical structure and the known properties of similar compounds, (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid has potential applications in several areas.

Future Research Directions

Several avenues for future research on (3-Furan-2-yl-5-thioxo-1,5-dihydro- triazol-4-yl)-acetic acid include:

  • Comprehensive biological activity profiling against a wider range of pathogens and cancer cell lines

  • Structure optimization through chemical modification to enhance specific biological activities

  • Detailed mechanistic studies to understand its mode of action at the molecular level

  • Investigation of potential synergistic effects when combined with established therapeutic agents

  • Development of more efficient synthetic routes and scale-up procedures

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